4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)-2,3-dihydro-1H-pyrazol-3-imine
Description
This compound is a pyrazol-imine derivative featuring a benzodioxol substituent at position 4 and a methylcyclopropyl group at position 3. Pyrazol-imines are nitrogen-containing heterocycles with applications in medicinal chemistry (e.g., enzyme inhibition, receptor modulation) and materials science. The benzodioxol moiety is often associated with enhanced metabolic stability, while the cyclopropyl group may influence steric and electronic properties.
Structural Insights: Crystallographic analysis (e.g., via SHELXL or WinGX ) would reveal bond lengths, angles, and intermolecular interactions.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-8-5-10(8)14-13(15(16)18(2)17-14)9-3-4-11-12(6-9)20-7-19-11/h3-4,6,8,10H,5,7,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELWQXZPMUVCQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NN(C(=C2C3=CC4=C(C=C3)OCO4)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound in focus. Research indicates that modifications in the pyrazole structure can enhance cytotoxic activity against various cancer cell lines. For instance, derivatives with benzodioxole substituents have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies suggest that the incorporation of the benzodioxole moiety contributes to enhanced efficacy against a range of bacterial and fungal pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives is another area of interest. Preliminary findings indicate that compounds similar to 4-(2H-1,3-benzodioxol-5-yl)-2-methyl-5-(2-methylcyclopropyl)-2,3-dihydro-1H-pyrazol-3-imine exhibit significant inhibition of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .
Pesticidal Activity
In agricultural science, compounds with pyrazole structures have been explored for their pesticidal properties. The ability of this compound to act as a pesticide could stem from its interference with the nervous systems of pests, leading to effective pest management strategies without harming beneficial insects .
Plant Growth Regulation
There is emerging evidence that certain pyrazole derivatives can function as plant growth regulators. By modulating hormonal pathways in plants, these compounds may enhance growth rates and resistance to environmental stressors .
Development of Novel Materials
The unique chemical structure of this compound has implications in material science. Its potential use in synthesizing novel polymers or composites that exhibit desirable mechanical and thermal properties is currently under investigation. Such materials could find applications in coatings, adhesives, and other industrial products .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would typically evaluate:
- Structural analogs (e.g., pyrazol-imines with different substituents).
- Physicochemical properties (solubility, logP, pKa).
- Biological activity (binding affinity, selectivity, toxicity).
- Synthetic accessibility (yield, reaction steps).
Table 1: Hypothetical Comparison of Pyrazol-Imine Derivatives
| Compound Name | Substituents (Positions 4/5) | LogP | IC50 (nM) | Synthetic Yield (%) |
|---|---|---|---|---|
| Target Compound | Benzodioxol/Methylcyclopropyl | ~3.2* | N/A | N/A |
| 2-Methyl-5-phenyl-pyrazol-3-imine | Phenyl/None | 2.8 | 250 | 65 |
| 4-(4-Fluorophenyl)-5-isopropyl-pyrazol-imine | 4-Fluorophenyl/Isopropyl | 3.5 | 120 | 45 |
Key Observations (hypothetical):
- The benzodioxol group in the target compound may improve solubility compared to purely aromatic substituents (e.g., phenyl).
- The methylcyclopropyl group could reduce metabolic degradation relative to bulkier substituents (e.g., isopropyl).
- No activity data is available in the evidence for validation.
Research Findings and Challenges
- Analogous pyrazol-imines often involve cyclocondensation reactions.
- Biological Studies: No pharmacological data is provided in the evidence.
Notes on Evidence Limitations:
- No pharmacological, synthetic, or comparative data is available in the provided materials.
Q & A
Q. How does the 2-methylcyclopropyl group influence the compound’s electronic and steric properties?
- Answer : DFT calculations (e.g., Natural Bond Orbital analysis) quantify hyperconjugation effects from cyclopropane ring strain. Steric maps generated via Molecular Electrostatic Potential (MEP) surfaces highlight bulky substituent interactions. Comparative studies with non-cyclopropane analogs (e.g., isopropyl groups) isolate strain-induced reactivity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
